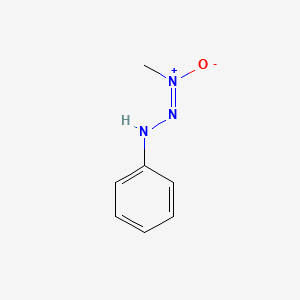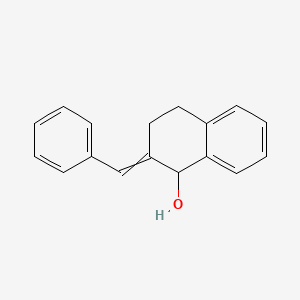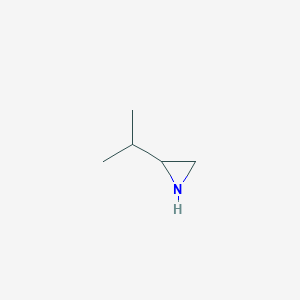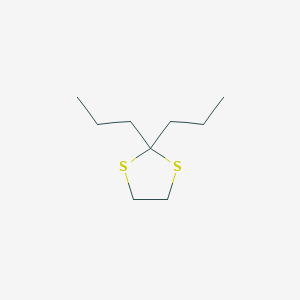![molecular formula C16H14N2O2 B14727405 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole CAS No. 13623-88-6](/img/structure/B14727405.png)
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is an organic compound belonging to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available carbazole derivatives.
Alkylation: The methyl groups are introduced via alkylation reactions, often using methyl iodide or similar reagents.
Formation of Nitroethenyl Group: The nitroethenyl group is introduced through a condensation reaction with nitroethane under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and advanced reaction conditions, such as microwave-assisted synthesis, may be employed to enhance efficiency.
化学反应分析
Types of Reactions
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.
科学研究应用
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound, known for its wide range of applications.
1,4-Dimethylcarbazole: Similar structure but lacks the nitroethenyl group.
3-Nitrocarbazole: Contains a nitro group but lacks the methyl groups.
Uniqueness
1,4-Dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole is unique due to the presence of both methyl and nitroethenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
13623-88-6 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC 名称 |
1,4-dimethyl-3-[(Z)-2-nitroethenyl]-9H-carbazole |
InChI |
InChI=1S/C16H14N2O2/c1-10-9-12(7-8-18(19)20)11(2)15-13-5-3-4-6-14(13)17-16(10)15/h3-9,17H,1-2H3/b8-7- |
InChI 键 |
TXYPUAHKATUHAC-FPLPWBNLSA-N |
手性 SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)/C=C\[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=C(C2=C1NC3=CC=CC=C32)C)C=C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid](/img/structure/B14727346.png)






![4,4-Bis[4-[(4-bromophenyl)carbamoyloxy]phenyl]pentanoic acid](/img/structure/B14727378.png)


